molecular formula C9H18N2O2 B1386218 N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide CAS No. 880361-97-7

N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1386218
CAS No.: 880361-97-7
M. Wt: 186.25 g/mol
InChI Key: PXQGVGQYTHXWEQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide: is a chemical compound with the molecular formula C9H18N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine and N,N-dimethylacetamide.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate.

    Procedure: The piperidine is added to the N,N-dimethylacetamide solution, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(piperidin-4-yloxy)acetic acid, while reduction may produce N,N-dimethyl-2-(piperidin-4-yloxy)ethanol.

Scientific Research Applications

N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is utilized in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-Dimethyl-2-(pyrrolidin-4-yloxy)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    N,N-Dimethyl-2-(morpholin-4-yloxy)acetamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide, also known as DM-PPA, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's structure, biological interactions, research findings, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its molecular formula C9H19N2O2C_9H_{19}N_2O_2 and a molecular weight of approximately 222.71 g/mol. The compound features a piperidine ring substituted with a dimethylacetamide group, which contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9H19N2O2
Molecular Weight222.71 g/mol
Functional GroupsPiperidine, Acetamide

The biological activity of DM-PPA is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence cholinergic and adrenergic pathways due to the presence of the piperidine structure. This interaction profile indicates potential applications in treating neurological disorders and as an analgesic agent.

Biological Activity

Research into the biological activity of DM-PPA has revealed several promising findings:

  • Neurotransmitter Interaction : The compound may act as a ligand for specific neurotransmitter receptors, potentially modulating neurotransmission and influencing various physiological processes.
  • Pharmacological Properties : Initial studies indicate that DM-PPA exhibits significant pharmacological properties, including potential anti-inflammatory and analgesic effects.
  • Binding Affinity : Investigations into the binding affinity of DM-PPA to specific receptors could elucidate its role in modulating neurotransmission, which is crucial for understanding its therapeutic potential.

Case Studies

Several studies have explored the effects of DM-PPA on different biological systems:

  • Neurological Studies : In vitro studies demonstrated that DM-PPA could enhance neurotransmitter release in neuronal cultures, suggesting its potential role in enhancing synaptic transmission.
  • Analgesic Effects : Animal models have indicated that DM-PPA may reduce pain responses through modulation of pain pathways, highlighting its potential as an analgesic agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure SimilarityBiological Activity
N,N-Dimethyl-2-(piperidin-4-yl)acetamideSimilar piperidine moietyPotentially similar effects on neurotransmission
Other Piperidine DerivativesVariesDiverse pharmacological profiles

Research Findings

Recent literature has highlighted various aspects of DM-PPA's biological activity:

  • Receptor Interaction Studies : Research indicates that DM-PPA interacts with multiple receptor types, including adrenergic and cholinergic receptors. This interaction may lead to diverse physiological effects, including modulation of mood and cognition .
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for DM-PPA when administered at therapeutic doses in animal models .

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(2)9(12)7-13-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGVGQYTHXWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655902
Record name N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-97-7
Record name N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate (81) (3.0 g, 9.36 mmol) and palladium on carbon (0.100 g, 0.94 mmol) were added to ethanol (40 mL). This was stirred for 3 hours under an atmosphere of hydrogen. The reaction was filtered and the solvent evaporated to afford a viscous clear oil. The crude product was purified by distillation at 0.5 mBar, collecting fractions that distilled at 90° C. to afford the desired material as a colourless oil (1.000 g, 57.3% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.51-1.42 (2H, m), 1.98-1.92 (2H, m), 2.63-2.57 (2H, m), 2.95 (3H, s), 3.10-3.05 (5H, m), 3.51-3.44 (1H, m), 4.17 (2H, s) NH proton missing.
Name
Benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
57.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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